molecular formula C9H7ClF3NO2 B13355224 Methyl 2-amino-5-chloro-4-(trifluoromethyl)benzoate

Methyl 2-amino-5-chloro-4-(trifluoromethyl)benzoate

Cat. No.: B13355224
M. Wt: 253.60 g/mol
InChI Key: REDBXAZRLLWDGH-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-chloro-4-(trifluoromethyl)benzoate: is an organic compound with the molecular formula C9H7ClF3NO2 . It is a yellow to brown solid that is used in various chemical and pharmaceutical applications . The compound is known for its unique trifluoromethyl group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-chloro-4-(trifluoromethyl)benzoate typically involves the esterification of 2-amino-5-chloro-4-(trifluoromethyl)benzoic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-chloro-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

Comparison: Methyl 2-amino-5-chloro-4-(trifluoromethyl)benzoate is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .

Properties

Molecular Formula

C9H7ClF3NO2

Molecular Weight

253.60 g/mol

IUPAC Name

methyl 2-amino-5-chloro-4-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H7ClF3NO2/c1-16-8(15)4-2-6(10)5(3-7(4)14)9(11,12)13/h2-3H,14H2,1H3

InChI Key

REDBXAZRLLWDGH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)C(F)(F)F)Cl

Origin of Product

United States

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